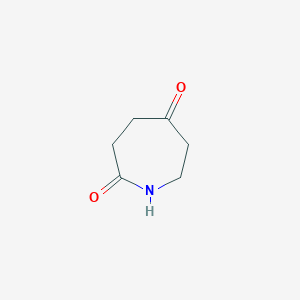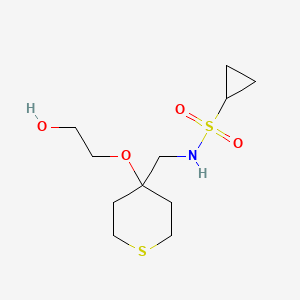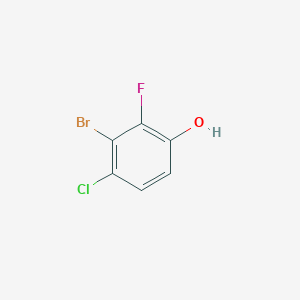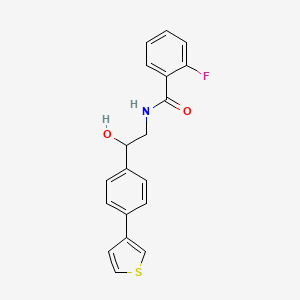![molecular formula C14H18N4O2S B2773976 3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-16-0](/img/structure/B2773976.png)
3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidin-4-one core, which is a type of fused heterocyclic system . Compounds with this core structure have been found to exhibit a wide range of biological activities .
Scientific Research Applications
Antimicrobial Activity
The compound has been identified to have broad-spectrum antibacterial activity and reasonable antifungal activity . This makes it a potential candidate for the development of new antimicrobial drugs .
Antitubercular Agents
Thieno[2,3-d]pyrimidin-4(3H)-ones, a class of compounds related to the compound , have been synthesized and screened against Mycobacteria . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Inhibition of Rho/SRF-mediated Transcriptional Regulation
CCG-1423, a Rho A pathway inhibitor that is structurally similar to the compound, has been reported to inhibit Rho/SRF-mediated transcriptional regulation . This could potentially be useful in the treatment of diseases where this pathway is implicated.
Modulation of Mitochondrial Functions
CCG-1423 has been observed to modulate mitochondrial functions . It significantly reduced oxidative phosphorylation in a dose-dependent manner, but increased the glycolytic rate . This could have implications for diseases where mitochondrial function is disrupted.
Potential Treatment for Parkinson’s Disease
Leucine rich repeat kinase 2 (LRRK2) has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity. As such, LRRK2 kinase inhibitors are potentially useful in the treatment of PD .
Chemical Computing Group (CCG) Research
CCG technology is used by research chemists, biologist and crystallographers at leading research and development institutions in the private, governmental and academic sectors to discover new therapeutics and a myriad of consumer goods and products .
Future Directions
Mechanism of Action
Target of Action
It’s known that similar compounds have shown broad-spectrum antibacterial activity , suggesting that they may target key enzymes or proteins in bacterial cells.
Mode of Action
Given its antimicrobial activity , it can be inferred that it likely interacts with its targets in a way that inhibits their function, leading to the death of the bacterial cells.
Biochemical Pathways
Considering its antimicrobial activity , it’s plausible that it disrupts essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication.
properties
IUPAC Name |
3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c19-13-11-3-1-4-15-12(11)16-14(21)18(13)6-2-5-17-7-9-20-10-8-17/h1,3-4H,2,5-10H2,(H,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZJMFQTNPPJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C3=C(NC2=S)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2773899.png)
![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2773900.png)


![5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2773903.png)

![N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2773906.png)




